(3,5-Dimethoxybenzyl)hydrazine hydrochloride
Overview
Description
(3,5-Dimethoxybenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H14N2O2·HCl. It is a derivative of hydrazine, featuring a benzyl group substituted with two methoxy groups at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxybenzyl)hydrazine hydrochloride typically involves the reaction of 3,5-dimethoxybenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxybenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Typical conditions involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce hydrazones .
Scientific Research Applications
(3,5-Dimethoxybenzyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3,5-Dimethoxybenzyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The methoxy groups may also contribute to its activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethylbenzyl)hydrazine hydrochloride: Similar in structure but with methyl groups instead of methoxy groups.
(3,4-Dimethoxybenzyl)hydrazine hydrochloride: Similar but with methoxy groups at the 3 and 4 positions.
(4-Methoxybenzyl)hydrazine hydrochloride: Contains a single methoxy group at the 4 position
Uniqueness
(3,5-Dimethoxybenzyl)hydrazine hydrochloride is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and biological activity. The presence of two methoxy groups at the 3 and 5 positions can enhance its solubility and potentially its ability to interact with biological targets .
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)methylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-12-8-3-7(6-11-10)4-9(5-8)13-2;/h3-5,11H,6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHNCLJHLKBZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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